molecular formula C9H6BrN3O2 B11764460 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid

8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid

Cat. No.: B11764460
M. Wt: 268.07 g/mol
InChI Key: ZXTUITBIVLNADF-UHFFFAOYSA-N
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Description

8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid typically involves the reaction of 3-aminopyridine derivatives with brominating agents under controlled conditions. One common method involves the bromination of 3-aminopyridine followed by cyclization to form the naphthyridine ring . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity:
8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid exhibits promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of naphthyridine compounds demonstrate selective antibacterial activity against resistant pathogens. For instance, studies have shown that certain naphthyridine derivatives possess significant activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli .

Bacterial Strain Activity Level Reference
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaSignificant

2. Anticancer Potential:
The compound has been explored for its anticancer properties. Naphthyridine derivatives have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and inhibition of cell cycle progression. A review highlighted that 1,8-naphthyridine derivatives exhibit anticancer activity by targeting topoisomerases and disrupting DNA replication .

Mechanism of Action Effect Reference
Apoptosis inductionReduces tumor cell viability
Topoisomerase inhibitionPrevents DNA replication

3. Anti-inflammatory Effects:
Research has indicated that naphthyridine derivatives can also exhibit anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial activity of various naphthyridine derivatives, this compound was found to be effective against multi-drug resistant strains of bacteria. The study employed in vitro assays to determine the Minimum Inhibitory Concentration (MIC) values, demonstrating significant antibacterial activity at low concentrations .

Case Study 2: Anticancer Activity
A collaborative research effort focused on synthesizing novel naphthyridine derivatives for cancer treatment revealed that certain derivatives exhibited potent cytotoxic effects on cancer cell lines. The study utilized both in vitro and in vivo models to evaluate the efficacy of these compounds in reducing tumor growth .

Mechanism of Action

The mechanism of action of 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and carboxylic acid groups makes it versatile for various chemical reactions and applications .

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

8-amino-5-bromo-1,7-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H6BrN3O2/c10-6-3-13-8(11)7-5(6)1-4(2-12-7)9(14)15/h1-3H,(H2,11,13)(H,14,15)

InChI Key

ZXTUITBIVLNADF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN=C2N)Br)C(=O)O

Origin of Product

United States

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